N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester
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Overview
Description
N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester is a chemical compound with the molecular formula C12H21NO4S and a molecular weight of 275.36 g/mol . This compound is primarily used in research settings and is known for its applications in various scientific fields, including chemistry and biology .
Preparation Methods
The synthesis of N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester involves several steps. One common synthetic route includes the reaction of glycine tert-butyl ester with 3-acetylthio-2-methylpropanoyl chloride under controlled conditions . The reaction typically requires the use of solvents such as dichloromethane, ethyl acetate, and methanol, and is carried out at low temperatures, often around -20°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester undergoes various chemical reactions, including:
Scientific Research Applications
N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze the formation or cleavage of thioester bonds . These interactions can affect various biochemical pathways, including those involved in protein modification and signal transduction .
Comparison with Similar Compounds
N-(3-Acetylthio-2-methylpropanoyl)glycine tert-Butyl Ester can be compared with similar compounds such as:
This compound-d5: This deuterated form is used in proteomics research for isotope labeling.
tert-Butyl 2-[(3-acetylsulfanyl-2-methylpropanoyl)amino]acetate: Another similar compound used in pharmaceutical testing.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions in biochemical pathways and its versatility in various research applications .
Properties
IUPAC Name |
tert-butyl 2-[(3-acetylsulfanyl-2-methylpropanoyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-8(7-18-9(2)14)11(16)13-6-10(15)17-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYYGUPYKZEDQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)NCC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675535 |
Source
|
Record name | tert-Butyl N-[3-(acetylsulfanyl)-2-methylpropanoyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-75-8 |
Source
|
Record name | N-[3-(Acetylthio)-2-methyl-1-oxopropyl]glycine 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl N-[3-(acetylsulfanyl)-2-methylpropanoyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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